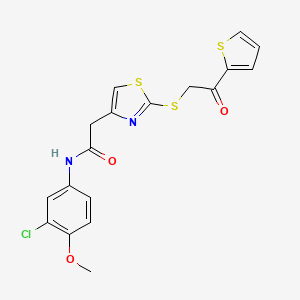

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S3/c1-24-15-5-4-11(7-13(15)19)20-17(23)8-12-9-26-18(21-12)27-10-14(22)16-3-2-6-25-16/h2-7,9H,8,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTFQZWHBYAKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole and thiophene derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure is characterized by the presence of a chloro-substituted phenyl group, a methoxy group, and a thiazole moiety linked to an acetamide. The unique combination of these functional groups may contribute to its biological activity.

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity :

- Cytotoxicity :

- Antioxidant Properties :

Comparative Analysis

To better understand the biological activity of N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | |

| Compound B | Structure B | Anticancer | |

| Compound C | Structure C | Antioxidant |

Case Studies

- Anticancer Study :

- Antimicrobial Evaluation :

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to be effective against various bacterial strains, suggesting that N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may possess similar antimicrobial activity.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have shown that similar compounds induce apoptosis in cancer cell lines. The presence of chlorophenyl and methoxyphenyl groups enhances cytotoxic effects against tumor cells.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxicity of various thiadiazole derivatives, it was reported that certain derivatives exhibited significant activity against human breast cancer cell lines (e.g., MCF7). The results indicated that compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide showed promising anticancer activity.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research focusing on these compounds has revealed notable anti-inflammatory activity in vivo, indicating that N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may contribute to reducing inflammation through similar mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers in vivo |

Comparison with Similar Compounds

Data Tables for Key Compounds

Table 1. Physicochemical Properties of Selected Thiazole Derivatives

Table 2. Substituent Impact on Molecular Properties

| Substituent Position & Group | Electronic Effect | Potential Bioactive Role |

|---|---|---|

| 4-OCH₃ (target compound) | Electron-donating | Enhances solubility, H-bonding |

| 4-F (fluorophenyl analog) | Electron-withdrawing | Increases metabolic stability |

| Thiophen-2-yl thioether | π-π interactions | Binds to aromatic enzyme pockets |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide with high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dichloromethane or acetone), and reaction time. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation. Purification via column chromatography and crystallization from ethanol/acetone mixtures ensures purity. Characterization via , , and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8–4.0 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in R(8) motifs) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, incubation time).

- Purity Validation : Re-characterize compounds via HPLC (>95% purity).

- Orthogonal Assays : Confirm enzyme inhibition using both fluorescence-based and radiometric assays.

- Structural Confirmation : Compare crystallographic data with analogs to rule out polymorphism .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Functional Group Modifications :

| Modification Site | Example Derivatives | Biological Impact |

|---|---|---|

| Thiophene ring | Replace with furan or pyridine | Alters lipophilicity and target binding |

| Methoxy group | Substitute with halogen (F, Cl) | Enhances metabolic stability |

| Acetamide linker | Replace with sulfonamide | Modulates solubility and potency |

- Assay Parallelism : Test derivatives in parallel against the parent compound for IC comparisons .

Q. What advanced spectroscopic techniques aid in elucidating the compound's interaction with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with enzymes/receptors.

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.

- Cryo-EM/X-ray Crystallography : Resolve 3D protein-ligand complexes to identify binding pockets .

Q. What computational methods are used to predict the compound's pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like cyclooxygenase-2 (COX-2).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction (SwissADME) : Estimate logP, bioavailability, and CYP450 inhibition .

Q. How to design experiments to study the compound's metabolic stability?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS.

- CYP450 Isozyme Profiling : Use recombinant CYP3A4/CYP2D6 enzymes to identify major metabolic pathways.

- Metabolite Identification : HRMS/MS fragmentation to detect hydroxylated or demethylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.